molecular formula C13H20BN3O2 B594226 N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218789-33-3

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No. B594226
M. Wt: 261.132
InChI Key: QNCUDGRKLRQDMW-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a chemical compound. It is an important boronic acid derivative . The empirical formula of this compound is C13H19BN2O2 .


Synthesis Analysis

This compound can be obtained by a five-step substitution reaction . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The single crystal structure of the compound was determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The compound plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.11 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Pyrimidine Derivatives in Drug Development

Pyrimidine derivatives are pivotal in the realm of medicinal chemistry due to their significant biological activities. They are integral components of DNA and RNA, serving as basic building blocks. This characteristic makes them essential for various pharmacological applications, including antiviral, antibacterial, and anticancer therapies. Research has shown that modifications to the pyrimidine ring can lead to compounds with potent biological activities. For instance, fluorinated pyrimidines, like 5-Fluorouracil, are widely used in cancer treatment due to their ability to inhibit thymidylate synthase, crucial for DNA synthesis in rapidly dividing cells (Gmeiner, 2020).

Heterocyclic Aromatic Amines in Food Safety

Another area of research focuses on heterocyclic aromatic amines (HAAs) formed during the cooking of protein-rich foods. These compounds have shown mutagenic and carcinogenic properties in various studies. Understanding the formation, mitigation, metabolism, and exposure assessment of HAAs is crucial for food safety and cancer prevention strategies. The 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is among the most studied HAAs, with research indicating its prevalence in cooked meats and potential role in carcinogenesis (Chen, Jia, Zhu, Mao, & Zhang, 2020).

Catalysis and Organic Synthesis

Pyrimidine derivatives are also extensively used in catalysis and organic synthesis. They serve as key intermediates in the formation of various complex molecules. For example, research into hybrid catalysts for the synthesis of pyranopyrimidines highlights the utility of pyrimidine scaffolds in developing pharmaceuticals and lead molecules through one-pot multicomponent reactions (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-15-11(16-8-9)17-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCUDGRKLRQDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675244
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS RN

1218789-33-3
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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